N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide
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Overview
Description
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dihydrobenzodioxin ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with an appropriate aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl and nitrobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl and nitrobenzamide moieties are key to its activity, allowing it to bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: A similar compound with two fluorine atoms on the benzene ring, known for its structural and conformational properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with different substitution patterns, used in similar research applications.
Uniqueness
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide is unique due to its combination of a fluorobenzoyl group, a dihydrobenzodioxin ring, and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations .
Properties
Molecular Formula |
C22H15FN2O6 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H15FN2O6/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(31-9-8-30-19)12-18(16)24-22(27)13-4-3-5-14(10-13)25(28)29/h1-7,10-12H,8-9H2,(H,24,27) |
InChI Key |
PRMCTUBQFKPYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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